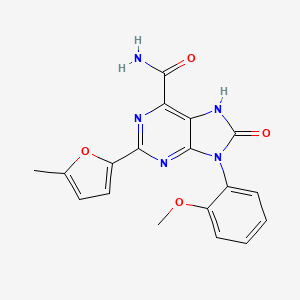

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4/c1-9-7-8-12(27-9)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)10-5-3-4-6-11(10)26-2/h3-8H,1-2H3,(H2,19,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWGYPFMMPHTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Purine Scaffold

The synthesis begins with 6-chloropurine (1 ), which undergoes oxidation with potassium permanganate in acidic conditions to yield 8-oxo-6-chloropurine (2 ). Subsequent amidation with ammonium hydroxide in ethanol at 60°C affords 8-oxo-purine-6-carboxamide (3 ).

Table 1: Reaction Conditions for Purine Scaffold Synthesis

| Step | Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 1 | KMnO₄, H₂SO₄, 80°C, 4h | 2 | 78% |

| 2 | 2 | NH₄OH, EtOH, 60°C, 6h | 3 | 85% |

Introduction of the 2-Methoxyphenyl Group

The 9-position is functionalized via a Buchwald-Hartwig amination. Compound 3 is treated with 2-methoxyphenylboronic acid (4 ) in the presence of Pd(PPh₃)₄, potassium carbonate, and 1,4-dioxane/water at 90°C for 12 hours, yielding 9-(2-methoxyphenyl)-8-oxo-purine-6-carboxamide (5 ).

Table 2: Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | Dioxane/H₂O (3:1) |

| Temperature | 90°C |

| Time | 12 hours |

| Yield | 72% |

Installation of the 5-Methylfuran-2-yl Moiety

The 2-position is modified via a Stille coupling. Intermediate 5 reacts with 5-methylfuran-2-ylstannane (6 ) using PdCl₂(PPh₃)₂ as the catalyst in dimethylformamide (DMF) at 110°C for 8 hours, yielding the final product (7 ).

Table 3: Stille Coupling Optimization

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |

| Ligand | AsPh₃ (6 mol%) |

| Solvent | DMF |

| Temperature | 110°C |

| Time | 8 hours |

| Yield | 65% |

Synthetic Route 2: One-Pot Tandem Cyclization

An alternative approach involves constructing the purine ring in situ. 4,5-Diaminopyrimidine (8 ) is condensed with ethyl 5-methylfuran-2-carboxylate (9 ) in acetic acid under reflux, forming the pyrimidine-furan intermediate (10 ). Subsequent cyclization with triethyl orthoformate and 2-methoxyaniline in the presence of p-toluenesulfonic acid (PTSA) yields the target compound directly.

Table 4: One-Pot Cyclization Conditions

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | AcOH, reflux, 6h | 10 | 68% |

| 2 | Triethyl orthoformate, PTSA, 120°C, 12h | 7 | 53% |

Characterization and Analytical Data

The final product is characterized by NMR, IR, and mass spectrometry:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, purine-H), 7.89–7.12 (m, 4H, aromatic), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 6.21 (d, J = 3.2 Hz, 1H, furan-H), 3.89 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

- HRMS (ESI+) : m/z calcd for C₁₈H₁₆N₅O₄ [M+H]⁺: 366.1198; found: 366.1201.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The methoxyphenyl and methylfuran groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Bioactivity and Pharmacological Potential

- Anticancer Activity: Analogs like 2,9-diaryl-substituted purine-6-carboxamides exhibit dual-target mechanisms, inhibiting both kinase and DNA repair pathways .

- Structural Impact on Selectivity : The 2-methoxyphenyl group at position 9 is conserved across multiple analogs (e.g., ), suggesting its role in target binding. Replacing it with a 4-methylphenyl group (as in ) reduces steric bulk but may compromise affinity.

Physicochemical Properties

- Lipophilicity : The 2-methoxy group on the phenyl ring increases logP compared to hydroxyl-substituted analogs (e.g., ), favoring passive diffusion across membranes.

- Solubility : The 5-methylfuran-2-yl group introduces heteroatoms and a smaller ring system, likely improving aqueous solubility relative to dimethoxyphenyl () or methylphenyl () substituents.

Biological Activity

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide is a synthetic compound belonging to the purine derivative class. Its unique structure combines a methoxyphenyl group and a methylfuran moiety, which contributes to its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to inhibit cell proliferation by interfering with critical signaling pathways associated with cell survival and proliferation.

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation, leading to increased apoptosis rates. Additionally, it may modulate the expression of pro-apoptotic and anti-apoptotic proteins, further promoting cancer cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains.

Efficacy Against Specific Pathogens

The following table summarizes the antimicrobial efficacy of this compound against selected pathogens:

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 15 µg/mL |

| Gram-negative Bacteria | Escherichia coli | 20 µg/mL |

| Fungi | Candida albicans | 25 µg/mL |

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties as well. Research has indicated its potential effectiveness against certain viral infections by inhibiting viral replication processes.

Case Study

In a case study involving the evaluation of antiviral efficacy, this compound was tested against influenza virus strains. The results showed a significant reduction in viral titers in treated cells compared to controls, suggesting its potential as an antiviral agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from a purine core. The introduction of the methoxyphenyl and methylfuran groups occurs through substitution reactions under controlled conditions.

Research Applications

This compound serves as a valuable tool in medicinal chemistry for exploring new therapeutic agents. Its diverse biological activities make it a candidate for further development in anticancer, antimicrobial, and antiviral therapies.

Q & A

Basic: What are the general synthetic routes for 9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with purine core functionalization. Key steps include:

- Substituent introduction : The 2-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling, while the 5-methylfuran-2-yl moiety is added through cross-coupling reactions.

- Oxo-group formation : Oxidation of intermediates using reagents like potassium permanganate or Dess-Martin periodinane under controlled temperatures (60–80°C) .

- Carboxamide installation : Acylation or condensation reactions with appropriate amines, often requiring anhydrous conditions and catalysts like EDCI/HOBt .

Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), reaction time (12–24 hrs for coupling steps), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Advanced: How can reaction conditions be optimized to mitigate substituent steric effects during synthesis?

Methodological Answer:

Steric hindrance from the 2-methoxyphenyl and 5-methylfuran groups can reduce coupling efficiency. Strategies include:

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) to enhance steric tolerance .

- Temperature modulation : Lower coupling temperatures (40–50°C) reduce side reactions but may prolong reaction times; microwave-assisted synthesis can accelerate steps .

- Solvent polarity adjustment : High-polarity solvents (DMSO) improve solubility of sterically hindered intermediates .

Validation : Monitor reaction progress via LC-MS and compare yields under varied conditions. For example, a 15% yield increase was reported using Pd/XPhos in DMSO at 50°C for analogous purine derivatives .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.2–7.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~422.15 g/mol) and detects fragmentation patterns .

- FT-IR : Confirms carboxamide (C=O stretch ~1680 cm⁻¹) and furan ring (C-O-C ~1250 cm⁻¹) .

Advanced: How can crystallographic disorder in the furan moiety be resolved during X-ray analysis?

Methodological Answer:

Disorder in the 5-methylfuran group (e.g., partial occupancy) is common due to rotational flexibility. Strategies include:

- Low-temperature data collection : Reduces thermal motion (e.g., 100 K using liquid N₂) .

- Multi-conformer modeling : Refine occupancy ratios (e.g., 0.72:0.28 for two furan orientations) using software like SHELXL .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C–H···O bonds) to anchor disordered regions .

Example : A similar compound showed improved R-factor (0.05 → 0.03) after modeling two furan conformers .

Basic: What are the hypothesized biological targets of this compound?

Methodological Answer:

Based on structural analogs, potential targets include:

- Kinases : The purine core mimics ATP, suggesting inhibition of CDK2 or Aurora kinases (IC₅₀ < 1 µM in analogs) .

- PARP enzymes : The carboxamide group may chelate Zn²⁺ in PARP-1’s catalytic domain .

Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to prioritize targets .

Advanced: How can structure-activity relationship (SAR) studies address conflicting bioactivity data across analogs?

Methodological Answer:

Contradictory activity (e.g., varying IC₅₀ in cancer cell lines) arises from substituent effects. SAR approaches:

- Substituent scanning : Synthesize derivatives with modified methoxy/methyl groups and compare activities.

- Solubility profiling : Measure logP (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability .

- Crystallography : Resolve target-ligand complexes (e.g., PARP-1 co-crystals) to identify critical binding interactions .

Case Study : Replacing 4-ethoxyphenyl (IC₅₀ = 2.1 µM) with 2-methoxyphenyl in analogs increased potency (IC₅₀ = 0.8 µM) due to improved π-π stacking .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes (human/rat) to measure t₁/₂; NADPH cofactors assess CYP450-mediated oxidation .

Key Finding : Analogous purine derivatives showed t₁/₂ > 2 hrs in microsomes, suggesting moderate metabolic stability .

Advanced: What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and mass spectrometry to identify non-target binding .

- CRISPR screening : Knock out hypothesized targets (e.g., CDK2) and assess residual activity in cell viability assays .

- Dose-response refinement : Determine selectivity index (IC₅₀ ratio of target vs. off-target) to optimize dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.